Cas no 1239916-29-0 (Amlodipine benzoate)

Amlodipine benzoate 化学的及び物理的性質
名前と識別子
-
- Amlodipine benzoate
- Katerzia
- Katerzia (TN)
- D11881
- 3,5-Pyridinedicarboxylic acid, 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, benzoate (1:1)
-
- インチ: 1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)
- InChIKey: RVPCEXXEUXIPEO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C(C(=O)OC)=C(C)NC(COCCN)=C1C(=O)OCC.OC(C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 750
- トポロジー分子極性表面積: 137
Amlodipine benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A541240-250mg |
Amlodipine Benzoate |
1239916-29-0 | 250mg |
$ 620.00 | 2023-04-19 | ||
TRC | A541240-50mg |
Amlodipine Benzoate |
1239916-29-0 | 50mg |
$ 155.00 | 2023-04-19 | ||
TRC | A541240-500mg |
Amlodipine Benzoate |
1239916-29-0 | 500mg |
$ 800.00 | 2023-09-09 |
Amlodipine benzoate 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Amlodipine benzoateに関する追加情報
Comprehensive Overview of Amlodipine benzoate (CAS No. 1239916-29-0): Properties, Applications, and Market Trends
Amlodipine benzoate (CAS No. 1239916-29-0) is a pharmaceutical compound widely recognized for its role in cardiovascular therapeutics. As the benzoate salt of amlodipine, it offers enhanced stability and bioavailability compared to its free base form. This article delves into the chemical properties, therapeutic applications, and emerging trends surrounding this critical active pharmaceutical ingredient (API).
The global demand for amlodipine-based medications has surged due to rising hypertension and coronary artery disease cases. Recent studies highlight amlodipine benzoate solubility and pharmacokinetic profile as key factors driving formulation development. Unlike conventional amlodipine besylate, the benzoate derivative demonstrates improved oral absorption rates in preclinical models, making it a subject of patent filings by major pharma companies.
From a chemical perspective, CAS 1239916-29-0 features a molecular weight of 524.98 g/mol with characteristic stability under ambient conditions. Analytical techniques like HPLC purity testing and X-ray diffraction confirm its crystalline structure, crucial for maintaining consistent drug potency in tablet formulations. Regulatory agencies including the FDA and EMA have established strict guidelines for amlodipine impurity profiling during manufacturing.
The therapeutic mechanism of amlodipine benzoate involves selective calcium channel blockade in vascular smooth muscle. Clinicians particularly value its long half-life (30-50 hours) enabling once-daily dosing. Current research explores synergistic combinations with ACE inhibitors for enhanced blood pressure control, addressing patient concerns about medication adherence in chronic therapy.
Market analysts note growing interest in amlodipine benzoate suppliers from emerging economies, where cardiovascular disease prevalence parallels Western patterns. Pharmaceutical developers frequently search for amlodipine benzoate synthesis methods and patent expiration dates, reflecting competitive dynamics in generic drug markets. The compound's excipient compatibility also remains a hot topic for formulation scientists.
Environmental considerations have brought green chemistry approaches for amlodipine benzoate production into focus. Recent publications describe solvent-free crystallization techniques that reduce waste generation while maintaining >99.5% purity. Such innovations align with the industry's shift toward sustainable pharmaceutical manufacturing practices.
Patient education resources emphasize amlodipine benzoate side effects management, particularly peripheral edema and dizziness. Comparative studies between amlodipine salt forms provide valuable data for personalized medicine approaches. Digital health platforms now incorporate medication interaction checkers specifically for calcium channel blockers.
Quality control protocols for CAS 1239916-29-0 require rigorous residual solvent analysis and polymorph screening. The pharmaceutical industry's adoption of continuous manufacturing technologies has prompted reevaluation of traditional batch processing methods for this API. Analytical method development remains critical, especially for detecting degradation products under accelerated stability conditions.
Emerging clinical data suggests potential off-label applications of amlodipine benzoate in pulmonary hypertension and Raynaud's phenomenon. These findings have sparked academic investigations into vascular remodeling effects beyond blood pressure modulation. Such research directions may expand the compound's therapeutic footprint in coming years.
From a supply chain perspective, amlodipine benzoate price fluctuations correlate with raw material availability for benzoic acid derivatives. Manufacturers increasingly adopt quality-by-design principles to ensure consistent API performance across global markets. The compound's inclusion in WHO Essential Medicines List underscores its public health importance.
Technological advancements in drug delivery systems have opened new possibilities for amlodipine formulations. Recent patents describe transdermal patches and orodispersible tablets incorporating the benzoate salt, addressing patient populations with swallowing difficulties. These innovations respond to growing demand for geriatric-friendly medications in aging societies.
In conclusion, Amlodipine benzoate (CAS No. 1239916-29-0) represents a sophisticated pharmaceutical agent with evolving clinical and industrial significance. Its optimized physicochemical properties and therapeutic efficacy continue to inspire research across multiple disciplines, from formulation science to health outcomes research. As cardiovascular disease burdens persist globally, this compound remains at the forefront of antihypertensive therapy development.
1239916-29-0 (Amlodipine benzoate) 関連製品
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)
- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)
- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)
- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)
- 501902-33-6(3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine)
- 61078-42-0(Phenol, 4-(2,3-diphenylcyclopropyl)-)
- 2137634-02-5(2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-)
- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)
- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)




